1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C12H23N3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with an appropriate octan-2-yl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octan-2-yl group can be replaced by other alkyl or aryl groups using appropriate halides and bases.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl or aryl halides, K2CO3, DMF/DMSO
Major Products Formed:
Oxidation: N-oxides of this compound
Reduction: Amine derivatives
Substitution: Various alkyl or aryl substituted pyrazoles
Scientific Research Applications
1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- 1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine
- 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine
Comparison: 1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-methyl-N-octan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-4-5-6-7-8-11(2)13-12-9-10-15(3)14-12/h9-11H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
YOVOCXAPXSTTFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1=NN(C=C1)C |
Origin of Product |
United States |
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